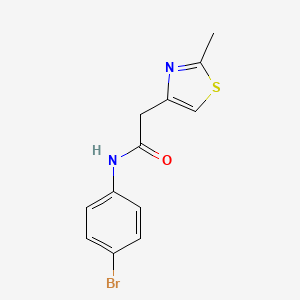
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, xanthine oxidase, tyrosinase, and α-glucosidase. This makes it a promising candidate for the development of drugs for the treatment of gout, hyperpigmentation, and diabetes, respectively.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to function as a competitive inhibitor of the enzymes it targets. By binding to the active site of these enzymes, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide prevents their normal function, thereby reducing the production of certain metabolites that are involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against various enzymes, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. One area of interest is in the development of new drugs for the treatment of various diseases. N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has already shown promise as a potential drug candidate for the treatment of gout, hyperpigmentation, and diabetes. However, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic targets. Another area of interest is in the development of new synthetic methods for N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. Improving the yield of the synthesis process could make it easier to obtain larger quantities of the compound for use in experiments. Finally, there is also potential for research on the use of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in other applications, such as in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against a range of enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic targets. However, the potential applications of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in the development of new drugs and other areas make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the intermediate amine, which is subsequently acetylated with acetic anhydride to yield N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. The yield of this process is typically around 60-70%.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-14-11(7-17-8)6-12(16)15-10-4-2-9(13)3-5-10/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGFDOHHVQYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)